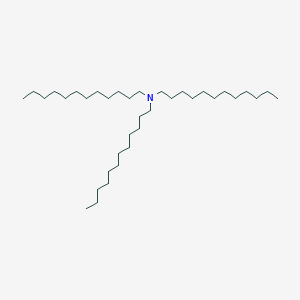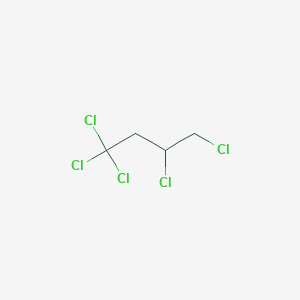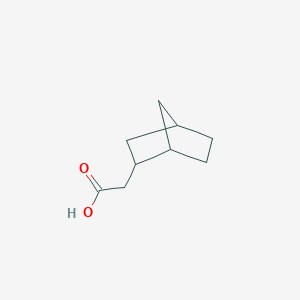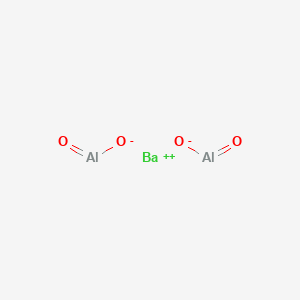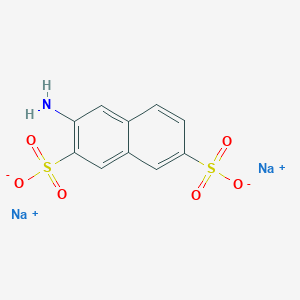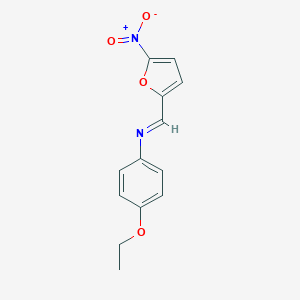
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- is an organic compound that has been extensively studied in the field of scientific research. It is commonly referred to as "ENFM" and is a member of the furfural family of compounds. ENFM has been found to have a variety of potential applications in the field of medicinal chemistry, including as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of ENFM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. ENFM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, ENFM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
ENFM has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, ENFM has been shown to exhibit antioxidant and anti-inflammatory properties. ENFM has also been found to have a positive effect on cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ENFM in lab experiments is its potent anti-cancer activity. ENFM has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using ENFM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on ENFM. One area of focus could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further research could be conducted to better understand the mechanism of action of ENFM and to identify potential targets for therapeutic intervention. Finally, ENFM could be further investigated as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
ENFM can be synthesized through a multi-step process involving the reaction of furfural with ethylamine and nitromethane. This reaction results in the formation of a Schiff base, which can then be reduced to form ENFM. The synthesis of ENFM requires careful control of reaction conditions and the use of specialized equipment to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
ENFM has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. ENFM has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, ENFM has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13410-72-5 |
|---|---|
Produktname |
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- |
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O4/c1-2-18-11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)15(16)17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JFMSMXJCEBXCJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



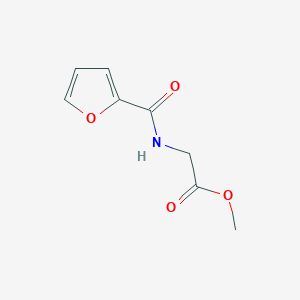
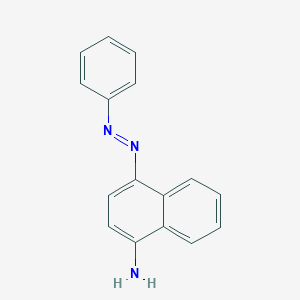

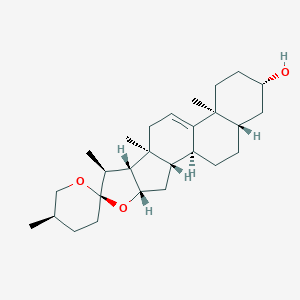
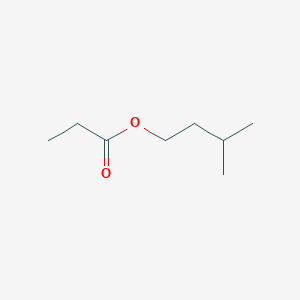

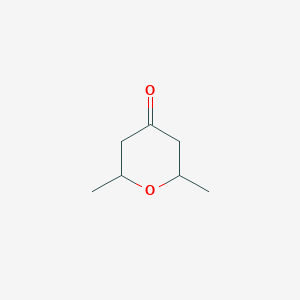
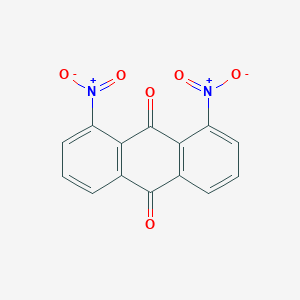
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
